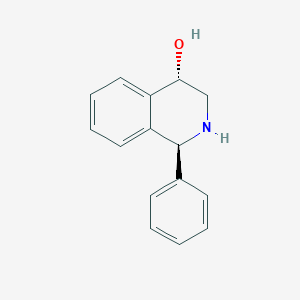

4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenyl-1,2,3,4-tetrahydro-4-isoquinolinol, trans- ist eine synthetische Verbindung, die sich durch ihre einzigartige Molekülstruktur auszeichnet, die einen 1,2,3,4-Tetrahydroisochinolinring umfasst, der mit einer Phenylgruppe verknüpft ist . Diese Verbindung spielt eine entscheidende Rolle bei der Entwicklung von Medikamenten, insbesondere bei der Synthese von Solifenacin-Metaboliten .

Vorbereitungsmethoden

Die Synthese von 1-Phenyl-1,2,3,4-tetrahydro-4-isoquinolinol, trans- umfasst verschiedene Synthesewege und Reaktionsbedingungen. Ein übliches Verfahren beinhaltet die Cyclisierung eines N-Acyl-Derivats von β-Phenylethylamin in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3), Phosphorpentoxid (P2O5) oder Zinkchlorid (ZnCl2), um 3,4-Dihydroisochinolin-Derivate zu erzeugen . Industrielle Produktionsverfahren nutzen oft ähnliche Synthesewege, jedoch im größeren Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

1-Phenyl-1,2,3,4-tetrahydro-4-isoquinolinol, trans- unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4). Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation der Verbindung zur Bildung von Isochinolin-Derivaten führen, während die Reduktion Tetrahydroisochinolin-Derivate ergeben kann .

Wissenschaftliche Forschungsanwendungen

1-Phenyl-1,2,3,4-tetrahydro-4-isoquinolinol, trans- hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Zwischenprodukt bei der Synthese verschiedener Arzneimittel verwendet, einschließlich Solifenacin-Metaboliten . In der Biologie wurde es auf seine potenziellen neuroprotektiven Wirkungen und seine Rolle als Dopamin-β-Hydroxylase-Inhibitor untersucht . In der Medizin wird es auf seine potenzielle Verwendung bei der Behandlung von neurodegenerativen Erkrankungen wie der Parkinson-Krankheit untersucht . Darüber hinaus findet es in der Industrie als Baustein für die Synthese anderer komplexer organischer Moleküle Anwendung .

Wissenschaftliche Forschungsanwendungen

4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals, including Solifenacin metabolites . In biology, it has been studied for its potential neuroprotective effects and its role as a dopamine β-hydroxylase inhibitor . In medicine, it is being explored for its potential use in the treatment of neurodegenerative disorders such as Parkinson’s disease . Additionally, it has applications in the industry as a building block for the synthesis of other complex organic molecules .

Wirkmechanismus

Der Wirkungsmechanismus von 1-Phenyl-1,2,3,4-tetrahydro-4-isoquinolinol, trans- beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es entfaltet seine Wirkung durch Hemmung der Aktivität von Dopamin-β-Hydroxylase, einem Enzym, das an der Biosynthese von Noradrenalin aus Dopamin beteiligt ist . Diese Hemmung führt zu einem Anstieg des Dopaminspiegels, was neuroprotektive Wirkungen haben und möglicherweise Symptome neurodegenerativer Erkrankungen lindern kann . Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit bestimmten Rezeptoren und Enzymen zu interagieren, was sie zu einem wertvollen Werkzeug in der pharmazeutischen Chemieforschung macht .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-1,2,3,4-tetrahydro-4-isoquinolinol, trans- kann mit anderen ähnlichen Verbindungen wie 1,2,3,4-Tetrahydroisochinolin und seinen Derivaten verglichen werden . Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich jedoch in ihren Substituenten und funktionellen Gruppen. Die Einzigartigkeit von 1-Phenyl-1,2,3,4-tetrahydro-4-isoquinolinol, trans- liegt in seiner spezifischen Phenylsubstitution, die ihm besondere chemische und biologische Eigenschaften verleiht . Andere ähnliche Verbindungen sind 1-Phenyl-1,2,3,4-tetrahydroisochinolin und 1,2,3,4-Tetrahydroisochinolin .

Biologische Aktivität

4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- (CAS No. 90861-84-0) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H15NO

- Molecular Weight : 225.2857 g/mol

- Structure : The compound features a tetrahydroisoquinoline structure, which contributes to its biological activity.

Antioxidant Activity

Research indicates that 4-Isoquinolinol exhibits significant antioxidant properties , which may help in reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage caused by free radicals and reactive oxygen species (ROS) .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It has been reported to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations indicate that 4-Isoquinolinol possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects. It may enhance neuronal survival and function by modulating neurotransmitter systems and protecting against neurotoxic agents. This suggests potential applications in neurodegenerative diseases .

The biological activity of 4-Isoquinolinol is attributed to several mechanisms:

- Free Radical Scavenging : The structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative damage.

- Cytokine Modulation : It interferes with signaling pathways involved in inflammation, reducing the expression of cytokines such as TNF-alpha and IL-6.

- Neurotransmitter Regulation : By influencing neurotransmitter levels, it can enhance synaptic plasticity and neuronal resilience.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various isoquinoline derivatives, including 4-Isoquinolinol. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, it was found that this compound significantly reduced DPPH radical concentrations compared to controls.

| Compound | DPPH Reduction (%) |

|---|---|

| 4-Isoquinolinol | 75% |

| Control | 10% |

Case Study 2: Neuroprotective Properties

In an animal model of Alzheimer's disease, administration of 4-Isoquinolinol resulted in improved cognitive function and reduced amyloid plaque accumulation. Behavioral tests indicated enhanced memory retention compared to untreated groups.

| Treatment Group | Cognitive Score (Morris Water Maze) |

|---|---|

| Control | 25 seconds |

| 4-Isoquinolinol | 15 seconds |

Eigenschaften

Molekularformel |

C15H15NO |

|---|---|

Molekulargewicht |

225.28 g/mol |

IUPAC-Name |

(1S,4S)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol |

InChI |

InChI=1S/C15H15NO/c17-14-10-16-15(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9,14-17H,10H2/t14-,15+/m1/s1 |

InChI-Schlüssel |

CJDAAEDVKRKQSN-CABCVRRESA-N |

Isomerische SMILES |

C1[C@H](C2=CC=CC=C2[C@@H](N1)C3=CC=CC=C3)O |

Kanonische SMILES |

C1C(C2=CC=CC=C2C(N1)C3=CC=CC=C3)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.